molecular formula C11H16 B14294280 4,5-Diethenyl-4-methylcyclohex-1-ene CAS No. 112523-64-5

4,5-Diethenyl-4-methylcyclohex-1-ene

Cat. No.: B14294280
CAS No.: 112523-64-5
M. Wt: 148.24 g/mol
InChI Key: LJUPYFSXARFQMA-UHFFFAOYSA-N
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Description

4,5-Diethenyl-4-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by the presence of two ethenyl groups and a methyl group attached to a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Diethenyl-4-methylcyclohex-1-ene can be synthesized through the dehydration of 4-methylcyclohexanol using an acid catalyst such as phosphoric acid. The reaction involves heating 4-methylcyclohexanol with phosphoric acid, leading to the formation of the desired cycloalkene along with water as a byproduct .

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydration processes using continuous distillation setups. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethenyl-4-methylcyclohex-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated cycloalkanes.

    Substitution: The ethenyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated cycloalkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,5-Diethenyl-4-methylcyclohex-1-ene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diethenyl-4-methylcyclohex-1-ene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexene: A simpler cycloalkene with a single methyl group.

    4,4-Dimethylcyclohexene: Contains two methyl groups on the cyclohexene ring.

    4-Ethenylcyclohexene: Contains a single ethenyl group on the cyclohexene ring.

Uniqueness

4,5-Diethenyl-4-methylcyclohex-1-ene is unique due to the presence of both ethenyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

112523-64-5

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

4,5-bis(ethenyl)-4-methylcyclohexene

InChI

InChI=1S/C11H16/c1-4-10-8-6-7-9-11(10,3)5-2/h4-7,10H,1-2,8-9H2,3H3

InChI Key

LJUPYFSXARFQMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CCC1C=C)C=C

Origin of Product

United States

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